N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-8-10-14(11-9-13)30(28,29)24-12-4-7-17(24)19(25)22-16-6-3-5-15-18(16)21(27)23(2)20(15)26/h3,5-6,8-11,17H,4,7,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOAIFVBEZWTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the formation of the isoindolinone core. One common approach is the reaction of an appropriate isoindolinone derivative with a tosyl chloride derivative under basic conditions. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the tosylated intermediate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction parameters can help achieve consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for the oxidation of the compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Tosyl chloride is often used for substitution reactions, with bases like triethylamine facilitating the process.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide has shown potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's biological activity has led to its exploration as a therapeutic agent. Research is ongoing to determine its efficacy in treating various diseases, including infections and cancer.
Industry: In the chemical industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it valuable for developing new materials and products.
Mechanism of Action
The mechanism by which N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The tosyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The carboxamide group plays a crucial role in its biological activity, influencing its ability to inhibit or activate target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs often share the pyrrolidine carboxamide scaffold but differ in substituents and functional groups. Below is a detailed comparison with two closely related derivatives from a recent patent application (EP 2024) :
Table 1: Structural and Functional Comparison
Key Findings:
The 2-methyl-dioxoisoindolin core may reduce solubility relative to the oxoisoindolin derivatives in Example 51, which benefit from polar hydroxy groups.
The cyclopentanecarbonyl moiety in Example 51 could improve conformational rigidity, whereas the target compound’s tosyl group may favor π-stacking interactions.
Synthetic Considerations :
- The target compound’s synthesis likely involves tosylation of pyrrolidine, while Examples 51–52 require multi-step acylations and chiral resolutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
